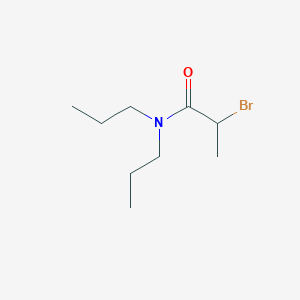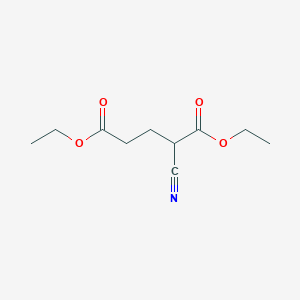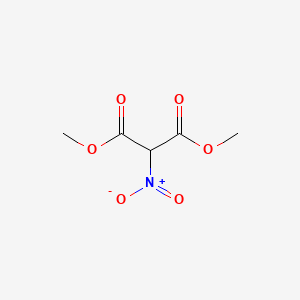
5,6-Dimethoxy-1-Benzothiophen-2-carbonsäure
Übersicht
Beschreibung
5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is an organic compound with the molecular formula C11H10O4S . It has a molecular weight of 238.26 . This compound is used as an intermediate in organic synthesis and pharmaceutical production .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid consists of a benzothiophene core with two methoxy groups attached at the 5 and 6 positions and a carboxylic acid group attached at the 2 position .Physical And Chemical Properties Analysis
5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a solid compound . The SMILES string representation of its structure isO=C(O)C1=CC2=CC(OC)=C(OC)C=C2S1 .
Wirkmechanismus
Target of Action
The primary targets of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid are currently unknown. This compound is primarily used as an organic synthesis intermediate and pharmaceutical intermediate
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid. For instance, its stability could be affected by storage conditions, as suggested by the recommendation to store the compound at 2-8°C and protect it from light .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid in laboratory experiments has several advantages. Firstly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a versatile molecule that can be used in a variety of reactions. Secondly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the reaction of an aldehyde or ketone with thiophene-2-carboxylic acid. Thirdly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a multi-functional compound that can act as a catalyst, ligand, or reactant in various reactions.
However, there are some limitations to the use of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid in laboratory experiments. Firstly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a highly reactive compound, and can easily react with other compounds in the reaction mixture. Secondly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a relatively expensive compound, and its cost can limit its use in laboratory experiments. Finally, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a potentially hazardous compound, and should be handled with care in the laboratory.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid in scientific research. Firstly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid could be used in the synthesis of a variety of polymers, such as polythiophenes, polypyrroles, and polyfurans. Secondly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid could be used in the synthesis of a variety of organometallic compounds, such as organosilicon compounds and organophosphorus compounds. Thirdly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid could be used in the synthesis of a variety
Wissenschaftliche Forschungsanwendungen
Organische Synthese Zwischenprodukt
5,6-Dimethoxy-1-Benzothiophen-2-carbonsäure: dient als ein wichtiges Zwischenprodukt in der organischen Synthese . Seine Struktur ermöglicht weitere chemische Modifikationen, wodurch es zu einem vielseitigen Baustein für die Herstellung einer breiten Palette organischer Verbindungen wird. Forscher nutzen diese Verbindung bei der Synthese komplexerer Moleküle, die potenzielle Anwendungen in der Pharmazie, Agrochemie und Materialwissenschaft haben könnten.
Katalysator in Grignard-Reaktionen
In Grignard-Reaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen von entscheidender Bedeutung sind, kann This compound als Katalysator wirken . Seine Anwesenheit kann die Effizienz der Reaktion verbessern, zu höheren Ausbeuten führen und möglicherweise die Reaktionszeit und den Bedarf an überschüssigen Reagenzien reduzieren.
Reaktant in Wittig-Reaktionen
Die Wittig-Reaktion ist eine weitere wertvolle Methode zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen. This compound kann als Reaktant an diesem Prozess teilnehmen und zur Synthese von Alkenen beitragen, die grundlegende Strukturen in vielen organischen Verbindungen sind, darunter Naturstoffe und Pharmazeutika .
Ligand für Organometallverbindungen
Als Ligand erleichtert This compound die Bildung von Organometallverbindungen, insbesondere Organosilizium- und Organophosphorverbindungen . Diese Verbindungen haben bedeutende Anwendungen in der Katalyse, Materialwissenschaft und als Zwischenprodukte in der organischen Synthese.
Proteomforschung
Diese Verbindung wird auch in der Proteomforschung verwendet, wo sie an der Untersuchung von Proteinstrukturen und -funktionen beteiligt sein kann . Seine chemischen Eigenschaften könnten es für die Modifizierung von Peptiden und Proteinen geeignet machen, wodurch das Verständnis ihrer biologischen Rollen unterstützt wird.
Medizinische Chemie
In der medizinischen Chemie wird This compound als pharmazeutisches Zwischenprodukt verwendet . Es kann in die Synthese von Arzneimittelkandidaten eingebaut werden, insbesondere solcher, die möglicherweise über Thiophen-Einheiten mit biologischen Zielen interagieren.
Biochemische Analyse
Biochemical Properties
5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
The effects of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. By altering the activity of this pathway, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid can impact cell proliferation and apoptosis. Furthermore, this compound can influence the expression of genes related to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of action of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby affecting cellular metabolism. Additionally, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid can modulate gene expression by interacting with transcription factors, leading to changes in the levels of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as mild enzyme inhibition or slight changes in gene expression. At higher doses, it can cause toxic or adverse effects, including significant enzyme inhibition, disruption of cellular metabolism, and induction of oxidative stress. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function .
Metabolic Pathways
5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid can determine its effects on cellular processes and its overall biological activity .
Eigenschaften
IUPAC Name |
5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c1-14-7-3-6-4-10(11(12)13)16-9(6)5-8(7)15-2/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUZUKHOVUSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296352 | |
| Record name | 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23046-03-9 | |
| Record name | 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23046-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 108922 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023046039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23046-03-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)

